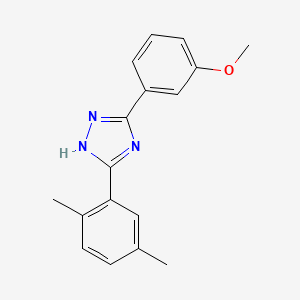![molecular formula C12H10N4O2S B12908500 7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine CAS No. 121433-41-8](/img/structure/B12908500.png)
7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. . The structure of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine consists of an imidazo[4,5-d]pyridazine core with a methylsulfonyl group at the 7-position and a phenyl group at the 1-position.
Métodos De Preparación
The synthesis of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride . This reaction leads to the formation of the corresponding substituted imidazopyridazines. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including substitution, cycloaddition, and radical reactions. For example, the methylsulfonyl group can be replaced by other substituents through nucleophilic substitution reactions . The compound can also participate in cycloaddition reactions with enamines or ynamines to form triazolopyridazines . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and phenylacetonitrile. Major products formed from these reactions include substituted imidazopyridazines and triazolopyridazines.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has been studied for its kinase inhibition activity, making it a promising candidate for the development of new anticancer and antimalarial agents . Additionally, it has shown potential as an anticonvulsant, antiallergic, antihistamine, antiviral, and antitubercular agent . The compound’s unique structure and pharmacological properties make it a valuable scaffold for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibition activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and apoptosis, making it effective against cancer cells. The compound’s other pharmacological activities, such as anticonvulsant and antiallergic effects, may involve different molecular targets and mechanisms.
Comparación Con Compuestos Similares
7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine can be compared with other similar compounds, such as 7-chloro-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine and 7-methoxy-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine . These compounds share a similar core structure but differ in the substituents at the 7-position. The presence of different substituents can significantly influence the compound’s chemical reactivity, pharmacological activity, and potential applications. For example, the methylsulfonyl group in 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine may enhance its solubility and bioavailability compared to other substituents.
Propiedades
Número CAS |
121433-41-8 |
|---|---|
Fórmula molecular |
C12H10N4O2S |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
4-methylsulfonyl-3-phenylimidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C12H10N4O2S/c1-19(17,18)12-11-10(7-14-15-12)13-8-16(11)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
NHVIKWZLJHHXGF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C2C(=CN=N1)N=CN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


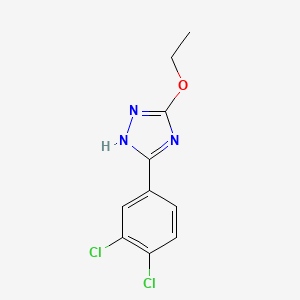
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
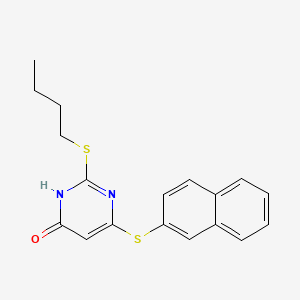

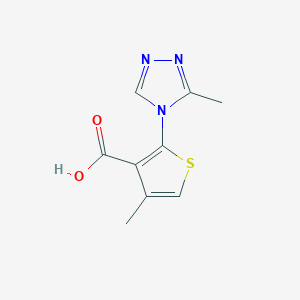
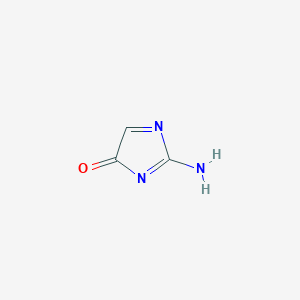

![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)

![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)
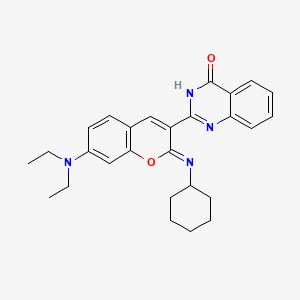
![1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one](/img/structure/B12908490.png)
